molecular formula C8H5NO3S B154714 6-Hydroxy-1,3-benzothiazole-2-carboxylic acid CAS No. 129058-50-0

6-Hydroxy-1,3-benzothiazole-2-carboxylic acid

Cat. No. B154714
CAS RN: 129058-50-0
M. Wt: 195.2 g/mol
InChI Key: XHWLNNUYRRZHSM-UHFFFAOYSA-N
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Description

“6-Hydroxy-1,3-benzothiazole-2-carboxylic acid” is a benzothiazole derivative . Its molecular formula is C8H5NO3S and it has a molecular weight of 195.199 g/mol .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “6-Hydroxy-1,3-benzothiazole-2-carboxylic acid”, involves various methods. One method involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . Another method uses samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . A simple microwave-accelerated condensation of 2-aminothiophenol and aromatic aldehydes in an inexpensive ionic liquid provides 2-arylbenzothiazoles under solvent and catalyst-free condition .


Molecular Structure Analysis

The molecular structure of “6-Hydroxy-1,3-benzothiazole-2-carboxylic acid” consists of a benzothiazole ring attached to a carboxylic acid group .


Chemical Reactions Analysis

Benzothiazole derivatives, including “6-Hydroxy-1,3-benzothiazole-2-carboxylic acid”, undergo various chemical reactions. For instance, iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .

Scientific Research Applications

Green Chemistry Synthesis

6-Hydroxy-1,3-benzothiazole-2-carboxylic acid: plays a significant role in green chemistry due to its involvement in the synthesis of benzothiazole compounds. These compounds are synthesized using environmentally friendly processes, such as condensation reactions with minimal waste production . The compound’s utility in green synthesis pathways underscores its importance in developing sustainable chemical processes.

Antibacterial Applications

Benzothiazole derivatives, including 6-Hydroxy-1,3-benzothiazole-2-carboxylic acid , have shown potential as antibacterial agents. They work by inhibiting various bacterial enzymes and have been studied for their effectiveness against drug-resistant strains . This makes them valuable in the ongoing fight against antimicrobial resistance.

Enzyme Inhibition

This compound has been identified as a precursor in the synthesis of enzyme inhibitors. It’s used to create molecules that can inhibit the formation of K1 capsules in uropathogenic Escherichia coli, which is crucial for combating urinary tract infections .

Fluorescence Materials

In the field of fluorescence, 6-Hydroxy-1,3-benzothiazole-2-carboxylic acid is utilized for its fluorescent properties. It’s involved in the synthesis of compounds used as fluorescent probes, which are essential in biological imaging and diagnostics .

Electroluminescent Devices

The compound’s derivatives are used in the development of electroluminescent materials. These materials are key components in the manufacturing of OLEDs (Organic Light Emitting Diodes), which are used in various display technologies .

Pharmaceutical Value

6-Hydroxy-1,3-benzothiazole-2-carboxylic acid: has pharmaceutical significance due to its role in synthesizing compounds with various medicinal properties. It’s a building block for creating molecules with potential antibacterial, anti-inflammatory, and enzyme-inhibiting activities, which are valuable in drug development .

Mechanism of Action

While the specific mechanism of action for “6-Hydroxy-1,3-benzothiazole-2-carboxylic acid” is not mentioned in the search results, benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes .

Safety and Hazards

Benzothiazole derivatives may cause respiratory irritation, skin irritation, and serious eye irritation .

Future Directions

Benzothiazole derivatives, including “6-Hydroxy-1,3-benzothiazole-2-carboxylic acid”, have a wide range of biological activities and medicinal applications. They are of great interest in the field of synthetic and medicinal chemistry . The development of novel antibiotics to control resistance problems is crucial, and benzothiazole derivatives are being investigated for their potential in this area .

properties

IUPAC Name

6-hydroxy-1,3-benzothiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3S/c10-4-1-2-5-6(3-4)13-7(9-5)8(11)12/h1-3,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWLNNUYRRZHSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)SC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90573354
Record name 6-Hydroxy-1,3-benzothiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-1,3-benzothiazole-2-carboxylic acid

CAS RN

129058-50-0
Record name 6-Hydroxy-1,3-benzothiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of methyl 6-hydroxybenzo[d]thiazole-2-carboxylate (0.21 g, 1 mmol) and 1N aqueous sodium hydroxide (2 mL) was stirred at room temperature overnight. The reaction mixture was then carefully acidified with concentrated hydrochloric acid. The precipitate formed was filtered, washed with water, and dried under reduced pressure to afford 6-hydroxybenzo[d]thiazole-2-carboxylic acid as a white solid (0.20 g, 99%). 1H-NMR (DMSO-d6, 300 MHz): δ 10.20 (s, 1H), 7.96 (m, 1H), 7.44 (m, 1H), 7.06 (m, 1H) ppm; MS (ESI): 196.1 (M+1).
Quantity
0.21 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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